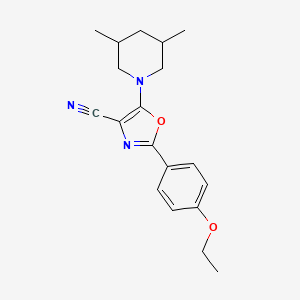![molecular formula C22H23NO4 B4061579 ethyl 4-[3-(3,5-dimethylbenzyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B4061579.png)
ethyl 4-[3-(3,5-dimethylbenzyl)-2,5-dioxo-1-pyrrolidinyl]benzoate
Overview
Description
Ethyl 4-[3-(3,5-dimethylbenzyl)-2,5-dioxo-1-pyrrolidinyl]benzoate, commonly known as DMDD, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMDD belongs to the class of N-acylpyrrolidines and has a unique chemical structure that makes it an attractive candidate for research purposes.
Mechanism of Action
DMDD exerts its effects through multiple mechanisms. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. DMDD also inhibits the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. This inhibition leads to the upregulation of genes involved in apoptosis and the downregulation of genes involved in cell proliferation. Additionally, DMDD has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
DMDD has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. DMDD has also been shown to reduce pain in animal models of acute and chronic pain. Additionally, DMDD has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer. DMDD has also been shown to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
DMDD has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using a simple and efficient method. DMDD has been shown to have low toxicity and is well-tolerated in animal models. Additionally, DMDD has been shown to have a wide range of biological activities, making it a versatile compound for research purposes. However, there are also limitations to using DMDD in lab experiments. DMDD has poor solubility in water, which can make it difficult to administer in animal models. Additionally, DMDD has not been extensively studied in humans, and its safety and efficacy in humans are not well-established.
Future Directions
There are several future directions for research on DMDD. One potential direction is to further investigate its anti-inflammatory and analgesic properties and explore its potential use in the treatment of inflammatory and pain-related disorders. Another potential direction is to investigate its potential use in cancer therapy and explore its mechanism of action in cancer cells. Additionally, future research could investigate its potential use in neurodegenerative diseases and explore its mechanism of action in neurons. Further research could also explore the development of more efficient synthesis methods and the optimization of DMDD's pharmacokinetic properties.
Scientific Research Applications
DMDD has shown promising results in various scientific research fields. It has been studied extensively for its potential use as an anti-inflammatory and analgesic agent. DMDD has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. It has also been studied for its potential use in cancer therapy. DMDD has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, DMDD has been studied for its potential use as a neuroprotective agent. It has been shown to protect neurons from oxidative stress and improve cognitive function in animal models.
properties
IUPAC Name |
ethyl 4-[3-[(3,5-dimethylphenyl)methyl]-2,5-dioxopyrrolidin-1-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-4-27-22(26)17-5-7-19(8-6-17)23-20(24)13-18(21(23)25)12-16-10-14(2)9-15(3)11-16/h5-11,18H,4,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDWMEMWUQUJHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)CC3=CC(=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl 3-(2-chlorophenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate](/img/structure/B4061515.png)
![2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-methyl-2-pyridinyl)acetamide](/img/structure/B4061517.png)
![2,4-dichloro-N-(2-{[(4-chlorobenzyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4061523.png)
![ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-2-methyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B4061530.png)
![(2R*,6R*)-2-allyl-1-{[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B4061539.png)
![2-[4-({[4-(benzyloxy)phenyl]amino}carbonothioyl)-1-piperazinyl]-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4061547.png)
![2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N,N-diethylacetamide](/img/structure/B4061550.png)
![N-(4-{5-[(4-tert-butylbenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide](/img/structure/B4061557.png)
![3-fluoro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B4061559.png)
![N-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-methylbenzamide](/img/structure/B4061564.png)

![N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B4061591.png)